
4'-Hydroxy Pirfenidone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxy Pirfenidone-d3 is a deuterium-labeled derivative of Pirfenidone, a compound known for its antifibrotic properties. The molecular formula of 4’-Hydroxy Pirfenidone-d3 is C12H8D3NO2, and it has a molecular weight of 204.24 g/mol. This compound is primarily used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Pirfenidone-d3 involves the incorporation of deuterium atoms into the Pirfenidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of 4’-Hydroxy Pirfenidone-d3 typically involves large-scale hydrogen-deuterium exchange reactions. The process requires stringent control of reaction parameters to ensure high yield and purity. The use of deuterated solvents and catalysts is crucial in this process.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Hydroxy Pirfenidone-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4’-Hydroxy Pirfenidone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
Wirkmechanismus
The mechanism of action of 4’-Hydroxy Pirfenidone-d3 is similar to that of Pirfenidone. It modulates fibrogenic growth factors, thereby attenuating fibroblast proliferation, myofibroblast differentiation, and collagen synthesis. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . The compound’s deuterium labeling allows for detailed study of these pathways in vivo.
Vergleich Mit ähnlichen Verbindungen
Pirfenidone: The parent compound with similar antifibrotic properties.
5-Hydroxymethyl Pirfenidone: Another metabolite of Pirfenidone with distinct biological activities.
5-Carboxy Pirfenidone: A metabolite involved in the metabolic pathway of Pirfenidone.
Uniqueness: 4’-Hydroxy Pirfenidone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-5-(trideuteriomethyl)pyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i1D3 |
InChI-Schlüssel |
NETTXQJYJRFTFS-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
Kanonische SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
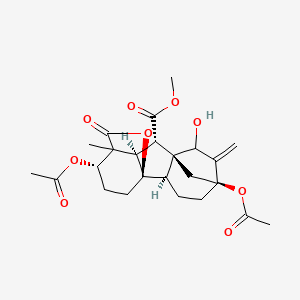
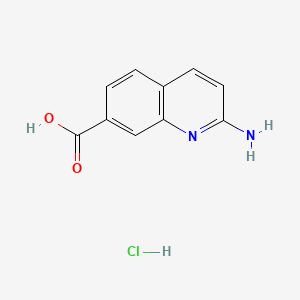
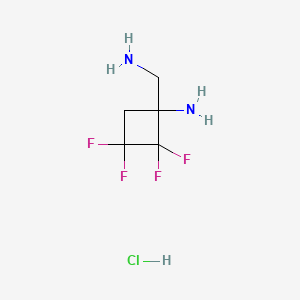
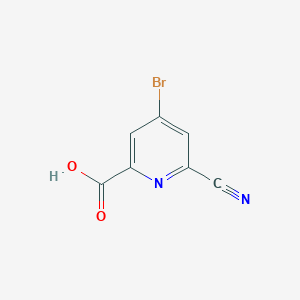

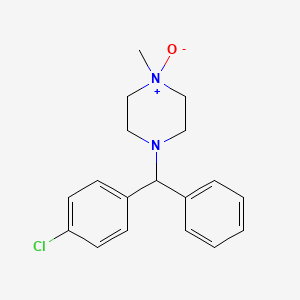


![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
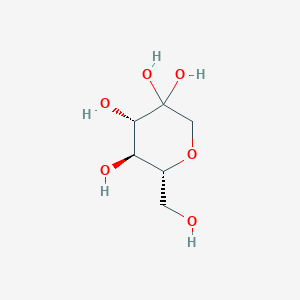
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)
